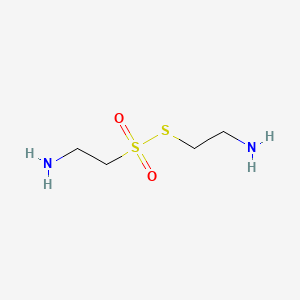

2-(2-Aminoethylsulfonylsulfanyl)ethanamine

Description

Contextualization within Bifunctional Organosulfur Compounds and Aminoethyl Derivatives

2-(2-Aminoethylsulfonylsulfanyl)ethanamine (B14086) is a prime example of a bifunctional organosulfur compound. Such compounds are characterized by the presence of two distinct reactive functional groups, which imparts a versatile chemical reactivity to the molecule. In this specific case, the molecule possesses two primary amino groups (-NH2) and a sulfonylsulfanyl group (-S(O₂)-S-). This combination of functional groups makes it a highly polar molecule.

The amino groups can participate in hydrogen bonding and act as nucleophiles or bases in chemical reactions. The sulfonylsulfanyl group, on the other hand, is known to be involved in nucleophilic substitution and redox reactions. This dual reactivity allows for a wide range of chemical transformations and applications, such as serving as a precursor for sulfonamide-based structures and as a crosslinking agent in polymer chemistry.

As an aminoethyl derivative, its structure is based on a two-carbon ethyl backbone. This structural motif is common in many biologically significant molecules. The presence of the aminoethyl groups influences its solubility and how it interacts with other molecules. nih.gov Bifunctional compounds like this, which contain an amino group and a diaminedithiol (N2S2) ligand, have been explored for their ability to react with molecules like carboxylic acids and to form complexes with metals. nih.gov

Historical Trajectories and Evolution of Research on Sulfonylsulfanyl-Containing Amines

The study of organosulfur compounds has a rich history, with the thioether and disulfide functionalities being frequently found in pharmaceuticals and agrochemicals. uantwerpen.be Thiosulfonates (RSO₂SR'), the class of compounds to which this compound belongs, have been a subject of interest for decades, with a noticeable increase in research focus in recent times. uantwerpen.be

Historically, the synthesis of sulfur-sulfur bonds often involved the reaction of sulfenyl halides with thiols. uantwerpen.be A significant method for preparing thiols involves the alkylation of thiosulfate (B1220275) to produce a thiosulfonate, also known as a Bunte salt, which is then hydrolyzed. wikipedia.org One of the most common and practical methods for synthesizing symmetrical thiosulfonates has been the direct oxidation of disulfides. uantwerpen.be

Research into thiosulfonates has evolved to include more sustainable and efficient synthetic methods. Modern approaches include iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions, and copper-catalyzed sulfonylation of disulfides. organic-chemistry.org The development of these methods has made a wider variety of thiosulfonates more accessible for research. While much of the early research focused on simpler, unfunctionalized thiosulfonates, the field has expanded to investigate more complex and functionalized molecules like this compound. uantwerpen.be

Synonymous Designations and Standardized Nomenclature in Academic Discourse

The systematic naming of organosulfur compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For thiols, the suffix "-thiol" is added to the parent alkane name. chemistrysteps.com For sulfides, which are also known as thioethers, the common nomenclature involves listing the alkyl groups alphabetically followed by "sulfide." chemistrysteps.com

The IUPAC name for the compound of focus is This compound . However, in scientific literature and chemical databases, it is often referred to by a variety of synonymous designations. One of the most common is S-(2-aminoethyl) 2-aminoethanesulfonothioate . nih.gov It is also frequently available and studied as its dihydrochloride (B599025) salt, which is named S-(2-aminoethyl) 2-aminoethanesulfonothioate dihydrochloride or This compound dihydrochloride . nih.gov

The use of different names can sometimes cause confusion, making standardized identifiers crucial. The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for each chemical substance. The CAS number for this compound is 10027-70-0 . nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonym | S-(2-aminoethyl) 2-aminoethanesulfonothioate nih.gov |

| CAS Number | 10027-70-0 nih.gov |

| Molecular Formula (Dihydrochloride) | C₄H₁₄Cl₂N₂O₂S₂ nih.gov |

| Molecular Weight (Free Base) | 192.28 g/mol |

| Molecular Weight (Dihydrochloride) | 257.2 g/mol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 2 Aminoethylsulfonylsulfanyl Ethanamine

Established Synthetic Routes and Mechanistic Considerations

The formation of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine (B14086) and related thiosulfonates can be achieved through several chemical strategies. These routes often involve the careful manipulation of sulfur-containing functional groups and the introduction of amines via nucleophilic substitution. Thiosulfonates, in general, can be synthesized through methods such as the reaction of thiols with sulfonyl halides or the oxidative coupling of N-hydroxy aryl sulfonamides and disulfides. researchgate.net The choice of synthetic pathway depends on factors like the availability of starting materials, desired purity, and scalability of the reaction.

A direct and established method for synthesizing this compound utilizes 2-chloroethylamine (B1212225) hydrochloride as a key starting material. This process involves a two-step reaction sequence.

First, 2-chloroethylamine reacts with sodium sulfite (B76179). In this step, the sulfite anion acts as a nucleophile, displacing the chloride from the ethylamine (B1201723) backbone to form an intermediate Bunte salt (S-alkyl thiosulfate). The second step involves treating this intermediate with sodium thiosulfate (B1220275), which introduces the second sulfur atom and the sulfanyl (B85325) group, ultimately yielding the target compound, this compound. This pathway is notable for its use of readily available and inexpensive reagents.

An alternative and widely employed strategy in the synthesis of sulfonyl-containing amines involves the preparation of sulfonate esters, such as tosylates, as highly reactive electrophilic intermediates. These precursors contain an excellent leaving group (the sulfonate ester), which facilitates subsequent reactions to introduce nucleophiles like amines.

The preparation of sulfonate ester precursors is a foundational step in many synthetic routes. A specific example is the synthesis of 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate, commonly known as 2-(methylsulfonyl)ethyl tosylate. This intermediate is synthesized through the reaction of 2-(methylsulfonyl)ethanol (B46698) with p-toluenesulfonyl chloride (TsCl).

The reaction is typically catalyzed by a base, such as triethylamine, and carried out in a suitable organic solvent like chloroform. It is crucial to maintain the reaction temperature below 35°C to prevent the formation of unwanted byproducts. The selection of the solvent is important for ensuring optimal solubility of the reactants and for controlling the reaction conditions. This method efficiently converts the hydroxyl group of the alcohol into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. nesacs.org

Once the electrophilic sulfonate ester intermediate is formed, the introduction of the amine functionality is typically achieved through a nucleophilic displacement or substitution reaction. In this step, an amine-containing nucleophile, such as ammonia (B1221849) or a protected amine like dibenzylamine (B1670424), attacks the carbon atom bearing the tosylate group, displacing it to form a new carbon-nitrogen bond. cas.cn

For instance, after the synthesis of 2-(methylsulfonyl)ethyl tosylate, it can be reacted with a nucleophilic amine source to form the desired amine product. Key parameters for this reaction include maintaining a 1:1 molar ratio of the sulfonate to the amine nucleophile and controlling the temperature to ensure selectivity and prevent side reactions. In cases where a protected amine like dibenzylamine is used, a subsequent deprotection step, such as hydrogenolytic cleavage using a catalyst like Raney nickel, is required to yield the final primary amine with high purity. The use of free amines as nucleophiles can be effective and avoids challenges associated with the alkylation of the desired amine product that can occur with other methods. cas.cn

The selection of a synthetic route for compounds like this compound is often guided by a comparative analysis of different methods based on their efficiency, the purity of the product, and their suitability for large-scale production. Nucleophilic substitution routes are often favored for their high yields and scalability.

Routes involving nucleophilic substitution, particularly those that proceed via a tosylate intermediate, are highly effective. These methods generally provide high yields, often in the range of 70-85%, and result in products with very high purity (>98.5%). A significant advantage of this approach is its high scalability, making it suitable for industrial-level production. However, a critical requirement for success is stringent temperature control during the reaction to minimize byproduct formation. While effective, alternative routes such as those involving sulfonation-ammonolysis can present challenges, including difficulty in retaining the sulfur-sulfur bond under the high-pressure conditions often required.

The following table provides a comparative overview of key parameters for different synthetic methodologies.

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Comparative Analysis of Synthetic Approaches: Yields, Purity, and Scalability

Examination of Catalytic Hydrogenation Pathways

Catalytic hydrogenation serves as a potential, albeit less direct, route to this compound. The typical starting materials for such pathways are disulfides, which can be selectively reduced. While direct catalytic hydrogenation of a precursor to form the thiosulfonate in one step is not a standard method, a multi-step approach involving hydrogenation is plausible. For instance, the hydrogenation/hydrogenolysis of dinitrodiphenyl (B12803432) disulfides has been examined using sulfided NiMo/γ-Al2O3 catalysts, where the initial step involves the cleavage of the S-S bond. researchgate.net A similar principle could be applied to a suitably protected cystamine (B1669676) derivative.

A more common application of catalytic hydrogenation in the synthesis of related sulfur compounds is the reduction of sulfonyl chlorides. For example, aromatic sulfonyl chlorides can be hydrogenated to the corresponding thiophenols. youtube.com This highlights the utility of catalytic hydrogenation in modifying sulfur-containing functional groups, which could be integrated into a broader synthetic strategy for this compound.

A general pathway could involve the catalytic hydrogenation of a precursor containing a disulfide bond to yield the corresponding thiol, which can then be further reacted to form the thiosulfonate. The choice of catalyst is critical to avoid over-reduction or poisoning, especially in the presence of sulfur. organicchemistrydata.org

| Precursor Type | Catalyst | Product Type | Potential Relevance to Target Synthesis |

| Dinitrodiphenyl disulfide | Sulfided NiMo/γ-Al2O3 | Thiol (after S-S cleavage) | Demonstrates catalytic S-S bond cleavage. |

| Aromatic Sulfonyl Chloride | Palladium on charcoal | Thiophenol | Shows reduction of a sulfonyl derivative to a thiol. |

| Thioesters | Acridine-based ruthenium complex | Alcohols and Thiols | Provides a method for generating thiols from thioesters. organicchemistrydata.org |

Assessment of Sulfonation-Ammonolysis Protocols

The sulfonation-ammonolysis pathway represents a more direct approach to synthesizing amino-functionalized sulfur compounds. This typically involves the introduction of a sulfonyl group onto a molecule, followed by reaction with ammonia or an amine. While a direct one-pot sulfonation-ammonolysis to yield this compound is not well-documented, analogous reactions provide a framework for its potential synthesis.

A plausible route could start with the sulfonation of cysteamine (B1669678) (2-aminoethanethiol). The resulting sulfonic acid derivative could then undergo a reaction sequence, potentially involving activation and subsequent reaction with another molecule of cysteamine or a protected version thereof, to form the thiosulfonate linkage. The synthesis of taurine (B1682933) (2-aminoethanesulfonic acid) from ethanolamine (B43304) involves esterification with sulfuric acid followed by sulfonation, demonstrating a related sulfonation strategy. mdpi.com

Another approach involves the reaction of an N-(alkylthio)phthalimide with a thiol to form an unsymmetrical disulfide, a reaction that could be adapted for thiosulfonate synthesis. orgsyn.org Furthermore, the reaction of alkali metal thiosulfonates with alkyl halides is a known method for preparing organic thiosulfonates. mdpi.com

| Starting Material | Reagents | Intermediate/Product | Relevance to Target Synthesis |

| Ethanolamine | H2SO4, Na2SO3 | Taurine (2-aminoethanesulfonic acid) | Demonstrates a sulfonation pathway for an aminoalcohol. mdpi.com |

| 2-Bromopropane | Methanol, Water, Na2S2O3 | Sodium isopropyl thiosulfate | Shows the formation of an alkyl thiosulfonate salt. orgsyn.org |

| Dithiols | Alkanedi(sulfonyl chloride) | Polymeric thiosulfonates | Illustrates the formation of a thiosulfonate linkage. rsc.org |

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by the presence of the amino groups and the thiosulfonate functionality. The sulfur-sulfur bond in the thiosulfonate group is susceptible to both oxidative and reductive cleavage, and the electrophilic nature of one of the sulfur atoms makes it a target for nucleophiles.

Oxidative Transformations: Formation of Sulfonic Acid Derivatives

The thiosulfonate group can undergo oxidation to form more highly oxidized sulfur species. Oxidation of thiosulfonates can lead to the formation of sulfonic acids. For instance, the oxidation of cysteine thiosulfonate has been observed to lead to sulfonic acid derivatives. nih.gov In a biological context, the oxidation of thiosulfate is a key step in the metabolism of sulfur compounds in some organisms. nih.gov The oxidation of this compound would likely proceed at the sulfur atoms of the thiosulfonate group, potentially leading to the formation of taurine upon complete oxidation and cleavage.

| Oxidizing Agent | Expected Product | Significance |

| Strong Oxidants (e.g., peroxy acids) | Sulfonic Acid (e.g., Taurine) | Represents a potential metabolic or degradation pathway. |

| Biological Systems (e.g., enzymes) | Oxidized Sulfur Intermediates | Relevant to the biological fate of the compound. nih.gov |

Reductive Pathways: Generation of Sulfide and Thiol Derivatives

The thiosulfonate group is readily reduced. The S-S bond can be cleaved by various reducing agents to yield thiols and sulfinates, or further to disulfides and sulfides. The reduction of disulfides, such as cystamine, to the corresponding thiols (cysteamine) is a well-established reaction. chemrxiv.org Similarly, this compound can be reduced to cysteamine.

Common reducing agents for disulfides and related compounds include phosphines, such as triphenylphosphine, often in the presence of water. researchgate.net Borohydride reagents can also be employed for the reduction of sulfur-sulfur bonds.

| Reducing Agent | Expected Products | Key Features |

| Triphenylphosphine/Water | Cysteamine and a phosphine (B1218219) oxide derivative | A common method for disulfide and thiosulfonate reduction. researchgate.net |

| Sodium Borohydride | Cysteamine | A versatile reducing agent for various functional groups. |

| Biological Reducing Agents (e.g., glutathione) | Cysteamine and mixed disulfides | Represents a likely biological transformation. |

Nucleophilic Substitution Reactivity of Amino and Sulfonyl Moieties

The thiosulfonate group is a key site for nucleophilic attack. The sulfur atom bonded to only one oxygen atom is electrophilic and reacts readily with soft nucleophiles, particularly thiols. rsc.org This reaction results in the formation of a new disulfide bond and the displacement of the sulfinate as a leaving group.

The amino groups of this compound are also nucleophilic and can participate in reactions with electrophiles. However, under physiological conditions, the amino groups are likely to be protonated, which would diminish their nucleophilicity. The reactivity of the amino groups can be modulated by pH. youtube.com

| Nucleophile | Site of Attack | Product Type |

| Thiol (R-SH) | Electrophilic sulfur of the thiosulfonate | Mixed disulfide (RSS-CH2CH2NH2) and sulfinate |

| Amine (R-NH2) | Electrophilic sulfur of the thiosulfonate | Sulfenamide derivative |

| Hydroxide (OH-) | Electrophilic sulfur of the thiosulfonate | Sulfenate (unstable) |

The sulfonyl group (-SO2-) is strongly electron-withdrawing. This property influences the electron density of the adjacent atoms, including the carbon atoms of the ethylamine chain. The electron-withdrawing nature of the sulfonyl group increases the partial positive charge on the adjacent carbon atoms, making them more electrophilic. acs.org

This effect can be observed in the 13C NMR spectra of related compounds, where carbons alpha to a sulfonyl group exhibit a downfield chemical shift compared to analogous alkanes. libretexts.orglibretexts.orgoregonstate.eduwisc.edu This increased electrophilicity makes these carbons more susceptible to nucleophilic attack, although the reactivity is generally lower than that of the electrophilic sulfur atom in the thiosulfonate group.

| Position | Typical 13C NMR Chemical Shift Range (ppm) | Influence of Sulfonyl Group |

| Carbon alpha to -SO2- | 50 - 70 | Downfield shift due to electron-withdrawing effect. |

| Carbon beta to -SO2- | 20 - 40 | Smaller downfield shift compared to the alpha carbon. |

Steric Effects Governing Reaction Rates in Substitution Processes

The rate of nucleophilic substitution reactions at the nitrogen atoms of this compound is significantly influenced by steric hindrance. The presence of the bulky sulfonylsulfanyl group (–S(O)₂–S–) in proximity to the ethylamine moieties can sterically encumber the nitrogen atoms, thereby affecting the approach of electrophiles.

In bimolecular nucleophilic substitution (SN2) reactions, the transition state is highly crowded, involving five groups around the electrophilic center. nih.gov For the amine groups of this compound to act as nucleophiles, they must approach an electrophilic carbon. The rate of this attack is sensitive to the steric bulk on both the nucleophile and the electrophile. nih.gov While primary amines are generally good nucleophiles, the substituent on the ethyl chain can modulate this reactivity.

Studies on related sulfur-containing compounds have shown that substituents at the sulfur atom can exert considerable steric effects. youtube.com In the case of this compound, the sulfonylsulfanyl group is analogous to having a large substituent near the reaction center. This steric bulk can hinder the approach of reactants to the nitrogen atoms, potentially slowing down the rate of substitution reactions compared to simpler diamines like ethylenediamine. The flexibility of the ethyl chains allows for some conformational arrangements that might minimize this hindrance, but it remains a significant factor in its reactivity.

Furthermore, research on nucleophilic substitution at sulfonyl sulfur has demonstrated that ortho-alkyl groups on arenesulfonyl chlorides can paradoxically accelerate the reaction. This is attributed to a rigid and sterically congested ground state structure. ijarsct.co.in While the sulfonylsulfanyl group in this compound is not directly part of an aromatic ring, the principle that steric compression in the ground state can influence reactivity is a relevant consideration.

Acylation Reactions with Acyl Halides

The primary amine groups of this compound readily undergo acylation with acyl halides to form N-acyl derivatives. This reaction is a type of nucleophilic acyl substitution. Given the presence of two primary amine groups, the reaction can potentially yield mono- or di-acylated products. The control of selectivity between mono- and di-acylation is a key challenge and can often be influenced by reaction conditions such as stoichiometry, temperature, and the presence of a base.

The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl halide. researchgate.net In the context of diamines, achieving selective mono-acylation can be challenging due to the initial acylation product often being more reactive than the starting diamine. However, studies on the selective mono-acylation of diamines have shown that using specific conditions, such as low temperatures and controlled addition of the acyl chloride, can favor the formation of the mono-acylated product. nih.gov

For this compound, the reaction with an acyl chloride (R-COCl) would be expected to proceed as follows, with the potential for both mono- and di-acylation. The use of a base is typically required to neutralize the hydrogen halide byproduct. youtube.com

Table 1: Illustrative Acylation Reactions with Acyl Halides

| Acyl Halide | Base | Solvent | Expected Product(s) |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | Mono- and/or Di-N-acetyl derivatives |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | Mono- and/or Di-N-benzoyl derivatives |

This table is illustrative and based on general acylation reactions of amines. Specific yields for this compound are not available in the provided search results.

Research on the acylation of cystamine, a disulfide analog, has led to the synthesis of various N,N'-bis(aminoalkanoyl)cystamine derivatives, indicating that di-acylation is readily achievable. nih.govfrontiersrj.com

Alkylation Reactions with Haloalkanes

The nucleophilic nature of the primary amine groups in this compound allows for alkylation reactions with haloalkanes. Similar to acylation, these reactions can lead to a mixture of products, including mono- and di-alkylated species, as well as the potential for over-alkylation to form quaternary ammonium (B1175870) salts. The control of selectivity is a significant synthetic challenge. nih.gov

The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the haloalkane. The reactivity of the haloalkane (iodide > bromide > chloride) and the steric hindrance of both the amine and the haloalkane are critical factors. nih.gov For a bifunctional amine like this compound, selective mono-alkylation can be difficult because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation. nih.gov

Strategies to control the degree of alkylation include using a large excess of the diamine, which favors mono-alkylation, or employing protecting group strategies. Recent methods have also explored catalytic N-alkylation using alcohols as alkylating agents, which can offer higher selectivity. rsc.org

Table 2: Illustrative Alkylation Reactions with Haloalkanes

| Haloalkane | Base | Solvent | Expected Product(s) |

|---|---|---|---|

| Methyl iodide | Potassium carbonate | Acetonitrile (B52724) | Mono-, Di-, and Quaternary N-methyl derivatives |

| Benzyl bromide | Sodium bicarbonate | Dimethylformamide | Mono- and/or Di-N-benzyl derivatives |

This table is illustrative and based on general alkylation reactions of amines. Specific yields and product distributions for this compound are not available in the provided search results.

Studies on the selective N-alkylation of cytosine derivatives have demonstrated that regioselectivity can be achieved through a sequence of sulfonylation followed by alkylation. researchgate.net This suggests that modification of the reaction conditions can influence the outcome of alkylation on poly-functional molecules.

Amine Functional Group Interconversions and Derivative Formation

The primary amine groups of this compound serve as versatile handles for a variety of functional group interconversions and the synthesis of a wide range of derivatives beyond simple acylation and alkylation.

One common transformation is the formation of sulfonamides . Primary amines react with sulfonyl chlorides in the presence of a base to yield sulfonamides. ijarsct.co.infrontiersrj.com This reaction is robust and can be used to introduce a wide variety of sulfonyl groups onto the nitrogen atoms of this compound. The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. nih.gov

Another important reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. nih.gov This reaction is typically reversible and catalyzed by acid or base. The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

The bifunctional nature of this compound also allows for the synthesis of heterocyclic derivatives . For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of cyclic structures such as diazepanes or other nitrogen-containing heterocycles. The synthesis of heterocyclic derivatives from β-amino acids is a well-established field, and similar strategies could potentially be applied to this compound. nih.gov

Furthermore, the amino groups can be transformed through reactions such as reductive amination with aldehydes or ketones, or converted into other functional groups like isothiocyanates or ureas, opening up a wide array of possibilities for creating diverse derivatives. The synthesis of amino acid α-thioethers and their incorporation into peptides highlights the interest in molecules with similar functionalities. nih.gov

Table 3: Examples of Derivative Formation

| Reagent | Reaction Type | Derivative Class |

|---|---|---|

| Benzenesulfonyl chloride | Sulfonylation | Sulfonamide |

| Benzaldehyde | Imine Formation | Schiff Base |

| Phosgene equivalent | - | Urea derivative |

| Carbon disulfide | - | Dithiocarbamate |

This table is illustrative and based on general reactions of primary amines.

Computational Chemistry and Advanced Structural Elucidation of 2 2 Aminoethylsulfonylsulfanyl Ethanamine

Theoretical Studies and Molecular Modeling Approaches

Computational modeling, particularly through methods like Density Functional Theory (DFT), offers profound insights into the molecular characteristics of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine (B14086). These theoretical approaches allow for the exploration of its conformational landscape, electronic structure, and stability, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often performed with software like Gaussian, are employed to predict its most stable three-dimensional arrangements, known as conformers. The flexibility of the ethylamine (B1201723) backbones and the rotational freedom around the S-S and S-C bonds suggest that the molecule can adopt multiple low-energy conformations.

While specific DFT studies detailing the conformational analysis of this compound are not widely available in published literature, the methodology is well-established. Such calculations would typically involve geometry optimization of various possible starting structures to find the local and global energy minima on the potential energy surface. For instance, studies on similar flexible molecules, like 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, have demonstrated the use of DFT to contrast different conformations, such as the antiperiplanar arrangement around an ether group. researchgate.net For sulfur-containing compounds, the choice of basis set is critical, with sets like 6-311++G(3df,2p) being noted for their accuracy in modeling sulfur's electronic environment. researchgate.net

A hypothetical conformational analysis would explore the dihedral angles of the N-C-C-S and C-C-S-S linkages to identify stable rotamers. The interplay of intramolecular hydrogen bonding between the amine groups and the sulfonyl oxygens would also be a key factor in determining the most stable conformers.

Analysis of Electronic Structures and Bond Length Variations

The electronic structure of the sulfonylsulfanyl group is highly polarized. researchgate.net The sulfonyl group acts as an electron-withdrawing moiety, which influences the electrophilicity of the adjacent sulfur atom and carbon atoms. Natural Bond Orbital (NBO) analysis is a common computational technique used to study the charge distribution and interactions between orbitals. In related methanesulfonyl derivatives, NBO analysis has shown significant polarization of the sulfonyl group, with reciprocal hyperconjugation effects where substituents around the sulfur act as both electron donors and acceptors. researchgate.net

DFT calculations can provide precise theoretical values for bond lengths and angles. While specific experimental data for this compound is scarce, theoretical calculations for related sulfur-nitrogen compounds have been extensively performed. ubc.ca These studies help in understanding the nature of the chemical bonds within the molecule. For example, the S-S bond in a sulfonylsulfanyl group would be expected to be longer and weaker than a typical disulfide bond due to the oxidation state of the adjacent sulfur. The S=O bonds are expected to be short and highly polarized.

Below is a hypothetical data table illustrating the kind of bond length variations that could be expected from a DFT analysis of this compound, based on general knowledge of related structures.

| Bond | Predicted Bond Length (Å) | Notes |

| S=O | ~1.45 | Typical double bond character in a sulfonyl group. |

| S-S | ~2.10 | Longer than a standard disulfide bond (~2.05 Å). |

| C-S (sulfonyl) | ~1.80 | Influenced by the electron-withdrawing sulfonyl group. |

| C-S (sulfenyl) | ~1.82 | Standard single bond length. |

| C-N | ~1.47 | Typical amine C-N bond length. |

This table is illustrative and based on general values for similar functional groups, as specific published data for this compound is not available.

Energetic Considerations of Molecular Conformations and Stability

The relative stability of different conformers of this compound is determined by their calculated energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions. The energy differences between various conformers can indicate the flexibility of the molecule and the energy barriers to rotation around its single bonds.

The sulfonylsulfanyl group is reported to have greater oxidative stability compared to a disulfide bond, which is more susceptible to reduction in biological environments. The stability of this compound is also enhanced by the formation of its dihydrochloride (B599025) salt, which stabilizes the reactive amine groups.

Computational studies on related molecules, such as substituted 2-aminoindans, have shown that molecular mechanics and DFT can correctly predict the more stable conformations (e.g., N-axial vs. N-equatorial). researchgate.netnih.gov These studies highlight the importance of subtle energetic differences in determining the preferred molecular shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov While specific QSAR models for this compound are not documented in the available literature, the principles of QSAR could be applied to predict its behavior.

For a molecule like this compound, a QSAR study would involve calculating a set of molecular descriptors. These can include electronic descriptors (e.g., partial charges on atoms, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). These descriptors for a series of related molecules would then be statistically correlated with an observed activity.

For example, QSAR models have been developed for aromatic amines to discriminate between mutagens and non-mutagens. nih.gov These models use descriptors that quantify aspects of the molecules' electronic and structural features. nih.gov A hypothetical QSAR model for a series of bifunctional amines, including this compound, could be developed to predict properties like receptor binding affinity or enzyme inhibition.

Spectroscopic and Crystallographic Investigations

While theoretical models provide a detailed picture of molecular properties, experimental techniques like X-ray crystallography are essential for validating these models and providing definitive structural information. wikipedia.org

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.orglibretexts.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org

As of now, a single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Obtaining a suitable crystal for diffraction can be a challenging and rate-limiting step in the process of structure determination. nih.gov

However, crystallographic studies of other compounds containing sulfonamide and amine functionalities provide a reference for what might be expected. For instance, the crystal structure of a sulfonamide derivative can reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonyl oxygens and amine protons, which often dictate the packing of molecules in the crystal lattice. diva-portal.org

Should a crystal structure of this compound be determined, it would provide definitive data to validate the theoretical findings from DFT calculations. A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The definitive determination of the crystal structure would confirm the molecule's solid-state conformation and provide invaluable information on its intermolecular interactions, which are crucial for understanding its physical properties and how it interacts with other molecules. nih.gov

Elucidation of Intramolecular and Intermolecular Interactions in the Crystalline State

The crystalline structure of this compound, which typically exists as a colorless to pale yellow solid in its salt form, is stabilized by a network of intramolecular and intermolecular forces. cymitquimica.com While a definitive single-crystal X-ray diffraction analysis is not widely published, the molecular structure allows for a theoretical elucidation of the primary interactions governing its solid-state assembly.

The molecule possesses two primary amino groups (-NH₂) and a highly polar sulfonylsulfanyl (-S(O₂)-S-) functional group. This combination facilitates a variety of non-covalent interactions. The primary amino groups are significant sites for hydrogen bonding, acting as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atom). cymitquimica.com In the crystalline lattice, it is anticipated that extensive intermolecular hydrogen bonds of the N-H···N and N-H···O type would be present. The oxygen atoms of the sulfonyl group, with their partial negative charges, are strong hydrogen bond acceptors.

Intramolecularly, hydrogen bonding could potentially occur between one of the amino groups and an oxygen atom of the sulfonyl group, leading to the formation of a stable cyclic conformation. However, the energetic favorability of such an interaction would need to be confirmed through computational modeling.

Table 1: Potential Intermolecular and Intramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Strength | Role in Crystal Packing |

| Intermolecular Hydrogen Bonding | N-H (Amino group) | N (Amino group of adjacent molecule) | Strong | Formation of molecular chains or sheets |

| Intermolecular Hydrogen Bonding | N-H (Amino group) | O (Sulfonyl group of adjacent molecule) | Strong | Cross-linking of molecular chains |

| Dipole-Dipole Interactions | Sulfonyl group (-SO₂-) | Sulfonyl group (-SO₂-) of adjacent molecule | Moderate | Contributes to lattice energy |

| Van der Waals Forces | Ethyl chains (-CH₂-CH₂-) | Ethyl chains of adjacent molecules | Weak | Overall molecular packing |

| Intramolecular Hydrogen Bonding (Potential) | N-H (Amino group) | O (Sulfonyl group) | Moderate | Influences molecular conformation |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Probing

For ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the nitrogen atoms of the amino groups and those adjacent to the sulfur atoms are expected to show distinct signals. The protons of the two ethyl groups (-CH₂-CH₂-) are chemically non-equivalent due to the different electronic environments of the amino and sulfonylsulfanyl groups. It is hypothesized that the protons of the -SO₂-S- group would appear as doublets in the range of δ 3.2–3.5 ppm. The protons of the amine groups would also be expected in a similar region. For comparison, in the related intermediate 2-(amino)ethyl methyl sulfone hydrochloride, the methylene (B1212753) protons adjacent to the sulfonyl group (CH₂SO₂) and the amino group (CH₂NH₂) appear as multiplets at δ 3.50 ppm and δ 3.17 ppm, respectively.

In ¹³C NMR spectroscopy, four distinct signals would be anticipated, corresponding to the four carbon atoms in the molecule, each being in a unique chemical environment. The carbon atoms directly bonded to the electronegative nitrogen and sulfur atoms would be deshielded and thus appear at a higher chemical shift (downfield).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₂N-CH ₂- | ~ 3.2 | Multiplet |

| -CH ₂-S-SO₂- | ~ 3.4 | Multiplet |

| -SO₂-CH ₂- | ~ 3.5 | Multiplet |

| -CH ₂-NH₂ | ~ 3.2 | Multiplet |

| -NH ₂ | Variable, broad | Singlet |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound. The molecular formula for the free base of the compound is C₄H₁₂N₂O₂S₂.

Upon analysis by mass spectrometry, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound. For the free base with a molecular weight of 184.28 g/mol , the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 185. One source, however, suggests an expected [M+H]⁺ at m/z 178.1 for a molecule with the formula C₄H₁₂N₂S₂, which appears to be a different, though related, structure.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through the cleavage of its weakest bonds. The S-S bond in the sulfonylsulfanyl group is a probable site of initial cleavage. Another likely fragmentation pathway is the cleavage of the C-S bonds. The presence of the aminoethyl groups would also lead to characteristic fragments.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure | m/z (approx.) |

| [C₂H₇N]⁺ | [CH₂CH₂NH₂]⁺ | 45 |

| [C₂H₆NS]⁺ | [CH₂CH₂S]⁺ | 60 |

| [C₂H₇N₂S₂O₂]⁺ | [M-H]⁺ | 183 |

| [C₂H₈N₂S₂O₂]⁺ | [M+H]⁺ | 185 |

| [C₂H₅NSO₂]⁺ | [CH₂CH₂SO₂]⁺ | 91 |

Note: The fragmentation pattern is hypothetical and based on the chemical structure. The relative abundance of these fragments would depend on the ionization technique and energy used.

Advanced Analytical Methodologies for 2 2 Aminoethylsulfonylsulfanyl Ethanamine Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. actascientific.com For a polar compound like 2-(2-Aminoethylsulfonylsulfanyl)ethanamine (B14086), both liquid and gas chromatography can be considered, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds. actascientific.com Given the structure of this compound, which features two primary amine groups and a highly polar sulfonylsulfanyl moiety, HPLC is an exceptionally suitable method for its separation and quantification. The inherent polarity of the molecule makes it amenable to separation in liquid phases without the need for volatilization, which could cause decomposition.

Reversed-Phase Chromatography (RPC) is a widely used HPLC mode and is the method of choice for separating a vast range of molecules from small peptides to proteins. youtube.com In RPC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). youtube.com For a polar analyte like this compound, it would elute relatively quickly from a standard C18 column when using a highly aqueous mobile phase because its affinity for the polar mobile phase would be greater than for the non-polar stationary phase. youtube.com

The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18-modified silica). youtube.com While this compound is highly polar, the ethyl portions of its backbone provide some non-polar character, allowing for retention and separation. Elution is typically achieved by using a gradient, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. youtube.com This increase in mobile phase non-polarity disrupts the interaction between the analyte and the stationary phase, causing it to elute from the column. youtube.com This technique offers high resolution and is great for desalting and purity analysis. youtube.com Although achieving baseline separation of non-derivatized amino compounds can be challenging with RPC, it is a robust and common starting point for method development. nih.gov

A significant challenge in analyzing aliphatic amines like this compound is that they often lack a chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. sigmaaldrich.com Derivatization is a technique that chemically modifies the analyte to produce a derivative with properties suitable for detection, thereby enhancing sensitivity and selectivity. actascientific.com This can be performed either before the sample is injected into the HPLC (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before chromatographic separation. actascientific.com This approach can also improve the chromatographic properties of the analyte by reducing its polarity. thermofisher.comPost-column derivatization involves mixing the column effluent with a reagent in a reaction coil before it enters the detector; this method avoids potential interference from reagent by-products during separation. actascientific.com

Several reagents are commonly used for the derivatization of primary and secondary amines:

NBD Chloride (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): This reagent is non-fluorescent until it reacts with primary or secondary amines to form highly stable and intensely fluorescent NBD-amine adducts. researchgate.netbiotium.com The reaction involves a nucleophilic substitution, making NBD-Cl a versatile labeling agent for HPLC analysis. researchgate.netnih.gov It is widely used as a fluorogenic reagent for analyzing amino acids and low-molecular-weight amines. biotium.com The resulting derivatives can be detected by both UV-Vis and fluorescence spectroscopy. nih.gov

o-Phthaldialdehyde (OPA): OPA is one of the most popular derivatization reagents for primary amines. researchgate.net It reacts rapidly at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. researchgate.netdiva-portal.org A key advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals. researchgate.net However, OPA does not react with secondary amines, and the resulting derivatives can be unstable, requiring careful control of reaction and injection times. researchgate.net It can be used for pre-column derivatization for HPLC separation. sigmaaldrich.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride has been used extensively to derivatize compounds with primary and secondary amino groups. nih.govthermofisher.com The reaction yields fluorescent dansyl amides that exhibit large Stokes shifts. thermofisher.com This method is noted for its ability to produce stable derivatives with high fluorescence yield. springernature.com It has been successfully applied to the analysis of a wide range of biogenic amines in various matrices, often combined with solid-phase extraction to clean up the sample before HPLC analysis. nih.govresearchgate.netnih.gov

Interactive Table: Comparison of Common Derivatization Reagents for Amine Analysis

| Reagent | Reacts With | Key Advantages | Key Disadvantages | Detection Method |

|---|---|---|---|---|

| NBD Chloride | Primary & Secondary Amines researchgate.net | Forms stable, highly fluorescent products researchgate.net | Reagent is more reactive as NBD-F researchgate.net; Fluorescence is highly solvent-dependent thermofisher.com | Fluorescence, UV-Vis nih.gov |

| o-Phthaldialdehyde (OPA) | Primary Amines only researchgate.net | Fast reaction at room temp; low reagent cost; low background signal researchgate.net | Derivatives can be unstable; does not react with secondary amines actascientific.comresearchgate.net | Fluorescence researchgate.net |

| Dansyl Chloride | Primary & Secondary Amines thermofisher.com | Forms stable, highly fluorescent derivatives springernature.com; enhances stability and solubility researchgate.net | Slower reaction time compared to OPA; reagent can produce interfering peaks nih.gov | Fluorescence, UV researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz It is particularly well-suited for the analysis of volatile amines. restek.com However, the direct GC analysis of many amines can be challenging due to their high polarity and basic nature, which can cause interactions with active sites in the column and lead to poor peak shape (tailing). gcms.czrestek.com

For a compound like this compound, with its high molecular weight and multiple polar functional groups (two amines, a sulfonyl group), direct GC analysis is generally not feasible. The compound is expected to be non-volatile and would likely decompose at the high temperatures required for vaporization in the GC inlet.

Therefore, GC analysis would only be applicable to this compound if a derivatization step were employed to create a more volatile and thermally stable derivative. While GC is a standard method for many volatile amines, its application to this compound is limited and less direct than HPLC. chromatographyonline.com For successful GC analysis of amines, specialized columns, such as the Rtx-Volatile Amine, are often required. gcms.czrestek.com These columns are designed to be highly inert and robust, withstanding difficult matrices like water to provide better peak shapes and longer column lifetimes. gcms.czrestek.com

High-Performance Liquid Chromatography (HPLC) Applications

Principles of Analytical Method Validation and Quality Assurance

Quality Assurance (QA) and Quality Control (QC) are fundamental to analytical chemistry, ensuring that results are reliable, accurate, and reproducible. solubilityofthings.com QA encompasses all planned activities to provide confidence that quality requirements will be met, while QC involves the operational techniques used to fulfill these requirements. solubilityofthings.comfiveable.me These practices are crucial for maintaining the credibility of scientific data and supporting regulatory compliance under standards like ISO 17025. fiveable.me The cost of incorrect results can be enormous, making QA an essential investment. wiley-vch.de

A central principle of method validation is to demonstrate that an analytical method is "fit for purpose." unito.iteurachem.org This means verifying that the method's performance characteristics are suitable for its intended analytical application. unito.iteurachem.org The "fitness for purpose" of a method is established by evaluating several key performance parameters during a validation study. demarcheiso17025.com

A method should be validated in numerous situations, including:

When a new method is developed. unito.it

When an established method is revised or applied to a new problem. unito.it

When QC data indicates that an established method is changing over time. unito.it

When an established method is used in a different laboratory or by different analysts. unito.it

To demonstrate equivalence between two different methods. unito.it

The validation process provides evidence that the method is reliable for its intended use by assessing parameters such as those listed in the table below. scioninstruments.com Ultimately, establishing fitness for purpose ensures that analytical measurements made in one laboratory are consistent with those made elsewhere, providing confidence to the customer or end-user of the data. eurachem.orgoup.com

Interactive Table: Key Performance Parameters for Method Validation

| Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability of the method to accurately measure the analyte in the presence of interferences (e.g., impurities, matrix components). demarcheiso17025.comscioninstruments.com |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. scioninstruments.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. fiveable.me |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (same conditions, short interval) and reproducibility (different conditions). fiveable.me |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Estimation of Measurement Uncertainty in Quantitative Analysis

Measurement uncertainty is a critical parameter in quantitative analysis, providing a quantitative indication of the quality of a measurement result. It characterizes the dispersion of the values that could reasonably be attributed to the measurand. For the quantitative analysis of this compound, the estimation of measurement uncertainty is essential for ensuring the reliability and comparability of data.

A key approach to estimating measurement uncertainty involves the assessment of precision and accuracy from method validation studies. Precision, typically expressed as the relative standard deviation (RSD), quantifies the random errors of a method, while accuracy relates to the systematic errors. Data from within- and between-day validation studies can be used to calculate the combined uncertainty of the analytical method.

A study by Pendergrass et al. (2002) provides valuable data for the estimation of measurement uncertainty in the analysis of this compound using liquid chromatography with electrochemical detection. nih.gov The reported within- and between-day precision and accuracy data can be used to illustrate the components of measurement uncertainty.

Table 1: Within-Day and Between-Day Precision and Accuracy for the Analysis of this compound

| Concentration (pmol) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (% Bias) | Between-Day Accuracy (% Bias) |

|---|---|---|---|---|

| 50 | 3.5 | 5.8 | +2.1 | +4.3 |

| 100 | 2.8 | 4.5 | +1.5 | +3.1 |

This table is based on data from a validation study of a liquid chromatography method for the determination of WR-33278. The precision is represented by the relative standard deviation (%RSD), and the accuracy is represented by the percent bias.

Role of Certified Reference Materials and Interlaboratory Studies

Certified Reference Materials (CRMs)

Certified Reference Materials are fundamental for establishing the trueness and metrological traceability of analytical measurements. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

In the quantitative analysis of this compound, a CRM of this compound with a certified purity value would serve as the primary standard for calibration. This would ensure that the measurements are traceable to the International System of Units (SI). The use of a CRM helps to minimize systematic errors and ensures the accuracy of the analytical results. Currently, specific CRMs for this compound are not widely available commercially, which presents a challenge for laboratories. In the absence of a dedicated CRM, laboratories may rely on well-characterized in-house standards, but this approach lacks the same level of metrological traceability.

Interlaboratory Studies

Interlaboratory studies, also known as proficiency testing or collaborative trials, are essential for assessing the performance of analytical methods and the competence of laboratories. In these studies, identical samples are analyzed by multiple laboratories, and the results are compared.

For the analysis of this compound, participation in interlaboratory studies would provide an external assessment of a laboratory's analytical performance. It allows for the comparison of a laboratory's results with those of other laboratories using the same or different methods. This comparison helps to identify potential biases or sources of error in a laboratory's methodology.

Future Research and Unaddressed Challenges for this compound

As a simple organic disulfide, this compound, also known as cystamine (B1669676), presents numerous avenues for future scientific exploration. wikipedia.orgnih.gov From optimizing its synthesis to uncovering new applications, significant challenges and opportunities remain. Key areas of focus will likely involve creating more sustainable production methods, achieving a deeper understanding of its biological interactions at an atomic level, leveraging computational tools for predictive design, and systematically exploring novel applications.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Aminoethylsulfonylsulfanyl)ethanamine, and what critical parameters must be controlled?

- Methodological Answer : Synthesis of sulfonyl/sulfanyl-containing amines typically involves thiol-disulfide interchange or oxidation of thiol precursors. For disulfide analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4), controlled oxidation of thiols (e.g., using H₂O₂ or iodine) under neutral pH ensures disulfide bond formation . Critical parameters include:

- Temperature : Maintain 0–25°C to prevent over-oxidation to sulfonic acids.

- pH : Neutral conditions (pH 6–8) minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization improves purity.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiol oxidation | H₂O₂, pH 7, 25°C | 65–75 | ≥95% |

| Disulfide purification | Silica gel (MeOH/CHCl₃) | – | 98% |

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm disulfide/sulfonyl peaks (¹H: δ 2.8–3.2 ppm for -S-S-; ³⁵S NMR for sulfonyl groups).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₂N₂S₂: Calc. 153.04; Obs. 153.05) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS precaution P261) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P262).

- Toxicological Caution : Limited toxicological data necessitate treating the compound as hazardous. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can modern software address them?

- Methodological Answer :

- Challenges :

- Disorder in Sulfonyl/Sulfanyl Groups : Dynamic S-S bonds reduce crystal quality.

- Hygroscopicity : Absorbs moisture, complicating crystal growth.

- Solutions :

- Cryocrystallography : Flash-cooling at 100 K minimizes disorder .

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement of twinned or low-resolution data .

Q. How do hybrid DFT functionals improve the accuracy of electronic property predictions for sulfonyl/sulfanyl amines?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) reduce errors in thermochemical properties (e.g., atomization energies, ionization potentials) .

- Workflow :

Geometry Optimization : B3LYP/6-31G(d) for initial structure.

Electronic Analysis : CAM-B3LYP/cc-pVTZ for UV-Vis spectra or redox potentials.

- Validation : Compare calculated vs. experimental NMR shifts (MAE ≤2.4 kcal/mol for thermochemistry) .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Step 1 : Cross-validate NMR/IR data with multiple techniques (e.g., 2D-COSY for proton assignments).

- Step 2 : Use DFT-predicted spectra (Gaussian 16: B3LYP/6-311++G(d,p)) to identify discrepancies caused by solvent effects or tautomerism .

- Case Study : For a sulfonamide derivative, computed ¹³C NMR δ 45.2 (CH₂-SO₂) vs. observed δ 44.8 indicates minor basis set limitations.

Data Contradiction Analysis

Q. Why might experimental and computational bond lengths differ for the sulfonyl group in this compound?

- Methodological Answer :

- Potential Causes :

- Basis Set Incompleteness : Use larger basis sets (e.g., cc-pVQZ) to improve S-O bond length accuracy.

- Crystal Packing Effects : X-ray structures may show shortened bonds due to intermolecular forces absent in gas-phase DFT .

- Resolution : Compare X-ray (SHELX-refined) and DFT-optimized geometries, noting deviations >0.02 Å as significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.